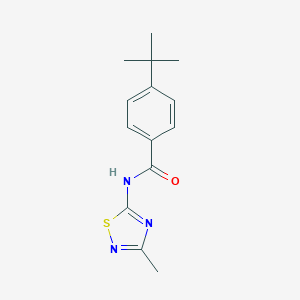
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide, also known as BTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, studies have shown that it induces apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9. N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antitumor properties, making it a promising candidate for the development of new anticancer drugs. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its relatively simple synthesis method. However, one limitation is that it is not very soluble in water, which may make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide. One area of research could focus on developing new anticancer drugs based on N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide. Another area of research could focus on using N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide as a building block for the synthesis of new organic semiconductors with potential applications in electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide and its potential applications in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with thionyl chloride to form 2-chlorobenzothiazole. This compound is then reacted with thiosemicarbazide to produce 2-(1,3-thiazol-2-yl)benzothiazole-5-carbothioamide. Finally, this compound is reacted with phosgene to form N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has demonstrated potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antitumor properties, making it a promising candidate for the development of new anticancer drugs. In materials science, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In organic electronics, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been used as a dopant for the synthesis of conductive polymers.
Propriétés
Nom du produit |
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Formule moléculaire |
C9H5N5OS2 |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H5N5OS2/c15-9(8-4-16-14-11-8)10-5-1-2-6-7(3-5)13-17-12-6/h1-4H,(H,10,15) |
Clé InChI |
GHPOIITVMUWYOK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CSN=N3 |
SMILES canonique |
C1=CC2=NSN=C2C=C1NC(=O)C3=CSN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)


![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)